molecular formula C9H10BrNOS B14071432 1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one

1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one

Cat. No.: B14071432
M. Wt: 260.15 g/mol
InChI Key: NPFAKRUKSIQIPU-UHFFFAOYSA-N
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Description

1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C9H10BrNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-6-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and mercapto groups allow it to form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6-mercaptophenyl)-1-bromopropan-2-one is unique due to its combination of functional groups and its reactivity. The presence of both an amino and a mercapto group, along with a bromopropanone moiety, allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(2-amino-6-sulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,11H2,1H3

InChI Key

NPFAKRUKSIQIPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)N)Br

Origin of Product

United States

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